molecular formula C21H25N5O3 B2737731 3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-07-9

3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2737731
CAS RN: 483995-07-9
M. Wt: 395.463
InChI Key: HYFAFFOKZFZXIK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide, commonly referred to as DIPT, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of tetrazole and has a molecular mass of 350.5 g/mol. DIPT has been studied extensively in the laboratory setting, and its properties have been used to investigate a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures have been synthesized for various purposes, including herbicidal activity and structural analysis. For instance, compounds with complex tetrazol, pyrimidin, and thiadiazole moieties have been designed to exhibit selective herbicidal activities. The synthesis processes often involve multi-step reactions, including cyclic reactions and recrystallization for crystal structure determination via X-ray diffraction. These methods highlight the compound's potential in developing agriculturally relevant chemicals with specific action modes (Liu et al., 2008).

Pharmacological Activities

Research into related compounds has explored various pharmacological activities, such as antidepressant effects, anticonvulsant properties, and antitumor activities. For example, certain propanamide derivatives have been evaluated for their potential as antidepressants and anticonvulsants, demonstrating the versatility of this chemical framework in drug development. These studies not only showcase the compound's therapeutic potential but also contribute to understanding the structure-activity relationships that guide the design of new pharmacological agents (Bailey et al., 1985; Idris et al., 2011).

Chemical Properties and Reactions

Investigations into the chemical properties of related compounds, including their reactivity and interaction with biological systems, are critical for expanding the applications of these molecules. Studies on tetrazolium compounds, for example, provide insights into cell viability assays and the mechanisms underlying their selective cytotoxic effects. This research aids in the development of assays for evaluating the biological activity of new compounds and understanding their potential toxicological profiles (Cory et al., 1991).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13(2)14-5-8-16(9-6-14)22-21(27)18(20-23-25-26-24-20)11-15-7-10-17(28-3)12-19(15)29-4/h5-10,12-13,18H,11H2,1-4H3,(H,22,27)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAFFOKZFZXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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